N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridazinone moiety linked to a thiazole ring, which is further connected to a carboxamide group. The presence of these functional groups endows the compound with a range of chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic synthesis. One common approach is the condensation of 6-oxopyridazin-1(6H)-yl derivatives with 2-phenylthiazole-4-carboxylic acid or its derivatives under appropriate reaction conditions. The reaction often requires the use of coupling agents such as EDCI or DCC to facilitate the formation of the amide bond. The reaction conditions may include solvents like dichloromethane or DMF and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane, ethanol, or acetonitrile and temperatures ranging from -78°C to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylthiazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone and thiazole derivatives, such as:
- 6-oxopyridazin-1(6H)-yl derivatives
- 2-phenylthiazole-4-carboxamide derivatives
- Other carboxamide-containing compounds
Uniqueness
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylthiazole-4-carboxamide is unique due to the combination of its pyridazinone and thiazole moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-15-8-4-10-19-21(15)11-5-9-18-16(23)14-12-24-17(20-14)13-6-2-1-3-7-13/h1-4,6-8,10,12H,5,9,11H2,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYBPYUGUSBYIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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